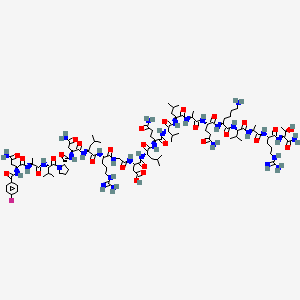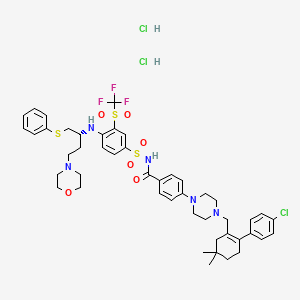
Navitoclax dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ナビトクラックス二塩酸塩は、B細胞白血病2(Bcl-2)ファミリーのタンパク質の一部に対する合成小分子アンタゴニストです。 経口で生物学的利用能の高い化合物であり、腫瘍の増殖を抑制できるため、潜在的な抗腫瘍活性があります 。 ナビトクラックス二塩酸塩は、抗アポトーシスタンパク質であるBcl-2、Bcl-X L、Bcl-wを阻害することにより、がん細胞のアポトーシス(プログラムされた細胞死)を誘導する役割で主に研究されています .
2. 製法
合成経路と反応条件: ナビトクラックス二塩酸塩は、複数のステップを含む一連の化学反応によって合成されます。 合成は、重要な中間体の調製から始まり、環化、スルホニル化、アミノ化など、さまざまな化学変換が施されます 。 最終生成物は、結晶化やクロマトグラフィーなどの精製プロセスによって得られます。
工業生産方法: 工業現場では、ナビトクラックス二塩酸塩の生産は、収率と純度を高めるために最適化された反応条件を用いた大規模合成を行います。 このプロセスには、通常、自動反応器、連続フローシステム、および医薬品用途に必要な厳しい品質基準を満たすための高度な精製技術が含まれます .
3. 化学反応の分析
反応の種類: ナビトクラックス二塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の添加または水素の除去を伴う反応です。
還元: 水素の添加または酸素の除去を伴う反応です。
一般的な試薬と条件: ナビトクラックス二塩酸塩の合成には、スルホニルクロリド、アミン、有機金属化合物などの試薬が用いられます。 一般的な反応条件には、ジクロロメタン、トルエン、エタノールなどの溶媒の使用、パラジウムや銅などの触媒の使用が含まれます .
生成される主な生成物: ナビトクラックス二塩酸塩を含む反応から生成される主な生成物には、最終化合物を得るためにその後精製される、さまざまな中間体と副生成物が含まれます .
4. 科学研究の応用
ナビトクラックス二塩酸塩は、以下を含む幅広い科学研究の応用範囲を持っています。
化学:
生物学:
医学:
産業:
準備方法
Synthetic Routes and Reaction Conditions: Navitoclax dihydrochloride is synthesized through a series of chemical reactions involving multiple steps. The synthesis begins with the preparation of key intermediates, which are then subjected to various chemical transformations, including cyclization, sulfonylation, and amination . The final product is obtained through purification processes such as crystallization and chromatography.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
化学反応の分析
Types of Reactions: Navitoclax dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as sulfonyl chlorides, amines, and organometallic compounds. Common reaction conditions include the use of solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium and copper .
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are subsequently purified to obtain the final compound .
科学的研究の応用
Navitoclax dihydrochloride has a wide range of scientific research applications, including:
Chemistry:
- Used as a tool compound to study the mechanisms of apoptosis and the role of Bcl-2 family proteins in cell survival .
Biology:
- Investigated for its ability to induce apoptosis in various cancer cell lines, including small cell lung cancer, leukemia, and lymphoma .
Medicine:
- Studied in clinical trials for the treatment of hematologic malignancies, solid tumors, and fibrotic diseases .
- Demonstrated potential in combination therapies with other chemotherapeutic agents to enhance their efficacy .
Industry:
作用機序
ナビトクラックス二塩酸塩は、アポトーシスの主要な負の調節因子であるBcl-2ファミリーのタンパク質を標的としています。 Bcl-2、Bcl-X L、Bcl-wなど、Bcl-2タンパク質は、破壊経路を開始する実行者(Bax、Bak)と、監視タンパク質と呼ばれる2つの他のタンパク質グループに結合することによって機能します 。 抗アポトーシスBcl-2タンパク質を阻害することにより、ナビトクラックス二塩酸塩は、アポトーシス促進タンパク質の活性化を促進し、がん細胞のアポトーシスを誘導します .
6. 類似の化合物との比較
ナビトクラックス二塩酸塩は、以下のような他のBcl-2ファミリー阻害剤と類似しています。
オバトクラックス: 同様の作用機序を持つ別のBcl-2阻害剤です.
ベネトクラックス: 慢性リンパ性白血病の治療に使用される選択的なBcl-2阻害剤です.
独自性: ナビトクラックス二塩酸塩は、複数のBcl-2ファミリータンパク質(Bcl-2、Bcl-X L、Bcl-w)を阻害する能力が独特であり、これらのタンパク質を過剰発現しているがん細胞におけるアポトーシスの強力な誘導因子となっています .
類似化合物との比較
Navitoclax dihydrochloride is similar to other Bcl-2 family inhibitors, such as:
Obatoclax: Another Bcl-2 inhibitor with a similar mechanism of action.
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Uniqueness: this compound is unique in its ability to inhibit multiple Bcl-2 family proteins (Bcl-2, Bcl-X L, and Bcl-w), making it a potent inducer of apoptosis in cancer cells that overexpress these proteins .
特性
CAS番号 |
1093851-28-5 |
|---|---|
分子式 |
C47H57Cl3F3N5O6S3 |
分子量 |
1047.5 g/mol |
IUPAC名 |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide;dihydrochloride |
InChI |
InChI=1S/C47H55ClF3N5O6S3.2ClH/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40;;/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57);2*1H/t38-;;/m1../s1 |
InChIキー |
WDVGRPCSLPVWKC-VROLVAQFSA-N |
異性体SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl |
正規SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


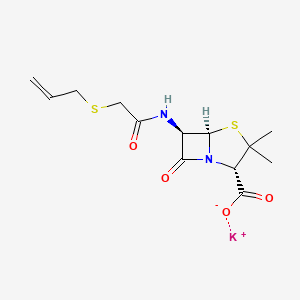

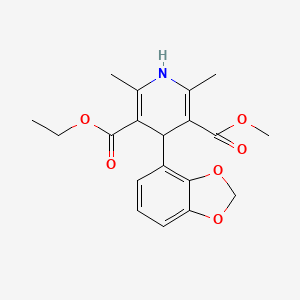
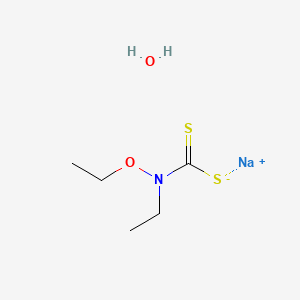


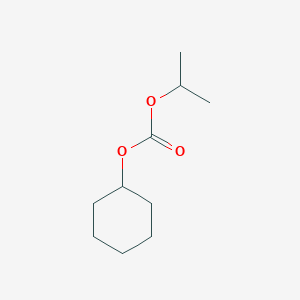
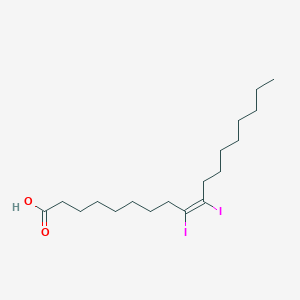
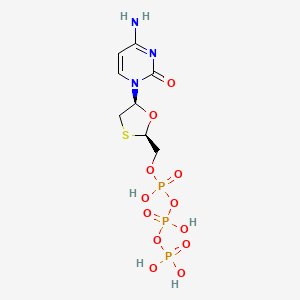
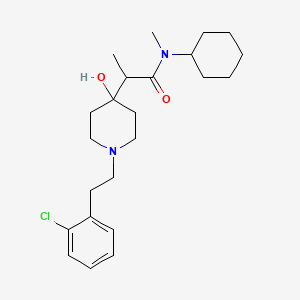
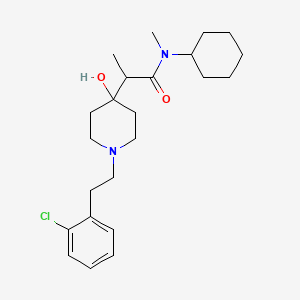
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

